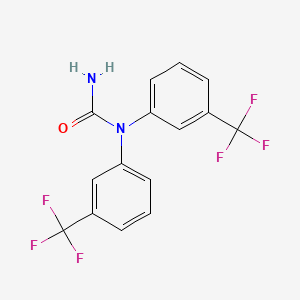

N,N-DI-(M-Trifluoromethylphenyl)urea

Description

Significance of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea derivatives are a class of organic compounds that have garnered significant attention in modern chemical research due to their versatile applications. The urea functional group, with its capacity for strong hydrogen bonding, plays a crucial role in molecular recognition and self-assembly processes. This has led to their extensive use in the development of organocatalysts, where the urea moiety can activate substrates and stabilize transition states through hydrogen bonding interactions. rsc.orgresearchgate.net

In medicinal chemistry, the urea scaffold is a privileged structure found in numerous therapeutic agents. Its ability to form robust hydrogen bonds with biological targets, such as enzymes and receptors, makes it a valuable component in drug design. nih.gov The structural rigidity and synthetic accessibility of urea derivatives allow for the fine-tuning of their physicochemical properties to optimize pharmacological activity.

Research Landscape of Trifluoromethylphenyl-Substituted Urea Architectures

The incorporation of trifluoromethyl (-CF3) groups onto the phenyl rings of urea derivatives significantly influences their chemical and physical properties. The strong electron-withdrawing nature of the -CF3 group can enhance the acidity of the N-H protons of the urea moiety, thereby increasing its hydrogen-bonding donor capability. researchgate.net This enhanced acidity is a key factor in the efficacy of many trifluoromethylphenyl-substituted ureas as organocatalysts. rsc.orgresearchgate.net

Furthermore, the lipophilicity and metabolic stability of a molecule can be increased by the presence of trifluoromethyl groups, which is a desirable attribute in the development of new pharmaceuticals. Research into trifluoromethylphenyl-substituted ureas has explored their potential as anticancer agents, with studies showing that the position and number of -CF3 groups can impact their biological activity. nih.gov For instance, N,N'-diarylureas with trifluoromethyl substituents have been investigated as potent inhibitors of various kinases. nih.gov

Overview of Academic Research Directions Pertaining to N,N'-DI-(M-Trifluoromethylphenyl)urea

While extensive research exists for the broader class of trifluoromethylphenyl-substituted ureas, academic studies focusing specifically on N,N'-DI-(M-Trifluoromethylphenyl)urea are more limited. However, based on the known properties of analogous compounds, several research directions can be inferred.

Table 2: Potential Research Areas for N,N'-DI-(M-Trifluoromethylphenyl)urea

| Research Area | Rationale |

|---|---|

| Organocatalysis | The presence of two m-trifluoromethylphenyl groups is expected to confer significant hydrogen-bond donating capabilities, making it a candidate for catalyzing a variety of organic reactions. |

| Medicinal Chemistry | Given the established role of diaryl ureas as kinase inhibitors and other therapeutic agents, this compound could be investigated for its potential biological activities, including anticancer properties. nih.gov |

| Materials Science | The rigid structure and potential for strong intermolecular hydrogen bonding could be exploited in the design of novel supramolecular assemblies and functional materials. |

| Structural Chemistry | Detailed crystallographic and spectroscopic analysis would provide valuable insights into the conformational preferences and intermolecular interactions of this specific substitution pattern, contributing to the fundamental understanding of urea derivatives. nih.gov |

Detailed research findings on the synthesis, characterization, and application of N,N'-DI-(M-Trifluoromethylphenyl)urea are necessary to fully elucidate its potential contributions to these fields. Future studies would likely involve its evaluation as a catalyst in benchmark organic reactions, screening for biological activity against various cell lines and protein targets, and comprehensive solid-state and solution-phase structural analysis.

Properties

IUPAC Name |

1,1-bis[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)23(13(22)24)12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUUBEZZGYZFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of N,n Di M Trifluoromethylphenyl Urea Architectures

Vibrational Spectroscopic Investigations for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying the key functional groups within N,N'-di-(m-trifluoromethylphenyl)urea. The spectrum is expected to be dominated by vibrations of the N-H, C=O, C-N, and C-F bonds.

The most prominent absorption bands and their assignments are predicted as follows:

N-H Stretching: A strong, sharp band is anticipated in the region of 3300-3400 cm⁻¹. This band arises from the stretching vibration of the N-H bonds in the urea (B33335) linkage. Its position and sharpness can be indicative of the extent of hydrogen bonding in the solid state.

C-H Aromatic Stretching: Weaker absorptions are expected just above 3000 cm⁻¹, characteristic of the C-H stretching vibrations of the aromatic phenyl rings.

C=O Stretching (Amide I band): A very strong and sharp absorption is predicted in the range of 1630-1680 cm⁻¹. This is the characteristic carbonyl stretch of the urea group and is often referred to as the Amide I band. Its frequency is sensitive to the electronic environment and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II band): A strong band in the 1550-1620 cm⁻¹ region, known as the Amide II band, is expected. This vibration arises from a coupling of the N-H in-plane bending and C-N stretching modes.

C-F Stretching: The trifluoromethyl groups will give rise to very strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹, often appearing as a complex set of intense peaks due to symmetric and asymmetric stretching modes.

C-N Stretching (Amide III band): Another band resulting from coupled C-N stretching and N-H bending is expected around 1250 cm⁻¹, known as the Amide III band.

Aromatic C=C Stretching: Several bands of variable intensity are predicted in the 1450-1600 cm⁻¹ range, corresponding to the skeletal vibrations of the phenyl rings.

Predicted FT-IR Data for N,N'-Di-(m-trifluoromethylphenyl)urea

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Sharp | N-H Stretching |

| ~3050 | Weak | Aromatic C-H Stretching |

| ~1650 | Very Strong | C=O Stretching (Amide I) |

| ~1580 | Strong | N-H Bending / C-N Stretching (Amide II) |

| ~1450-1600 | Medium-Weak | Aromatic C=C Stretching |

| ~1100-1350 | Very Strong, Complex | C-F Stretching |

| ~1250 | Medium | C-N Stretching / N-H Bending (Amide III) |

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. For N,N'-di-(m-trifluoromethylphenyl)urea, Raman spectroscopy would be effective in characterizing the aromatic rings and the symmetric vibrations of the molecule.

Key predicted Raman signals include:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the phenyl rings are expected to produce strong signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹.

C=O Stretching: The carbonyl stretch, while strong in the IR, will also be present in the Raman spectrum, though likely with a different intensity profile.

Symmetric CF₃ Stretching: The symmetric stretching mode of the trifluoromethyl group is expected to be a strong and characteristic Raman band.

C-N Stretching: The C-N stretching vibrations of the urea linkage will also be Raman active.

Predicted Raman Data for N,N'-Di-(m-trifluoromethylphenyl)urea

| Predicted Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~1650 | Medium | C=O Stretching |

| ~1600 | Strong | Aromatic C=C Stretching |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~700-800 | Medium | C-F Bending Modes |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. For N,N'-di-(m-trifluoromethylphenyl)urea, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will provide information on the chemical environment of the hydrogen atoms. Due to the symmetry of the molecule, a relatively simple spectrum is anticipated.

N-H Protons: A singlet is expected for the two equivalent N-H protons. Its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding, but it is typically found in the downfield region (δ 8.0-9.5 ppm).

Aromatic Protons: The two m-trifluoromethylphenyl groups are chemically equivalent. Within each ring, there will be four distinct protons. We would expect to see a set of multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the urea linkage and meta to the CF₃ group will likely be the most downfield, appearing as a singlet or a narrow triplet. The other protons will appear as multiplets due to mutual coupling.

Predicted ¹H NMR Data for N,N'-Di-(m-trifluoromethylphenyl)urea

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Singlet | 2H | N-H |

| ~7.8-8.0 | Multiplet | 2H | Aromatic H |

| ~7.2-7.6 | Multiplet | 6H | Aromatic H |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their hybridization and electronic environment.

Carbonyl Carbon (C=O): The urea carbonyl carbon is expected to appear as a single peak in the downfield region of the spectrum, typically around δ 150-160 ppm.

Aromatic Carbons: Due to symmetry, six distinct signals are expected for the twelve aromatic carbons. The carbon attached to the nitrogen (C-N) will be shifted downfield. The carbon bearing the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (δ 115-140 ppm).

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will also appear as a quartet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 270-280 Hz.

Predicted ¹³C NMR Data for N,N'-Di-(m-trifluoromethylphenyl)urea

| Predicted Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~153 | Singlet | C=O |

| ~140 | Singlet | Aromatic C-N |

| ~131 | Quartet | Aromatic C-CF₃ |

| ~129 | Singlet | Aromatic C-H |

| ~123 | Quartet | C in CF₃ |

| ~122 | Singlet | Aromatic C-H |

| ~118 | Singlet | Aromatic C-H |

| ~115 | Singlet | Aromatic C-H |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is exclusively used to probe the fluorine atoms in a molecule. For N,N'-di-(m-trifluoromethylphenyl)urea, a very simple spectrum is expected.

Trifluoromethyl Groups (CF₃): Since both trifluoromethyl groups are in identical chemical environments, they are expected to give rise to a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift for a CF₃ group on a phenyl ring is typically observed in the range of δ -60 to -65 ppm relative to a CFCl₃ standard.

Predicted ¹⁹F NMR Data for N,N'-Di-(m-trifluoromethylphenyl)urea

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ -63 | Singlet | 6F | -CF₃ |

Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For N,N'-di-(m-trifluoromethylphenyl)urea (C₁₅H₁₀F₆N₂O), the theoretical molecular weight is 348.24 g/mol . An experimental mass spectrum would confirm this molecular weight via the observation of a molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺).

Further analysis using tandem mass spectrometry (MS/MS) would involve the collision-induced dissociation (CID) of the parent ion. This process would generate a series of fragment ions characteristic of the molecule's structure. Typical fragmentation pathways for diaryl ureas include:

Cleavage of the C-N bonds flanking the carbonyl group, potentially leading to the formation of 3-(trifluoromethyl)phenylisocyanate ions or 3-(trifluoromethyl)aniline (B124266) ions.

Loss of the entire urea bridge, resulting in fragments corresponding to the aromatic side chains.

Fragmentation of the trifluoromethylphenyl rings themselves.

A detailed analysis of these fragments would provide unambiguous confirmation of the compound's identity and connectivity. However, without experimental data, a specific fragmentation table cannot be generated.

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information regarding the molecular and supramolecular structure of N,N'-di-(m-trifluoromethylphenyl)urea.

Crystal Structure Determination and Unit Cell Parameter Analysis

The successful growth of single crystals and subsequent X-ray analysis would yield the fundamental crystallographic data for the compound. This includes the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data is essential for understanding the fundamental packing symmetry of the molecules in the solid state. A data table presenting these parameters would be standard in a crystallographic report, but such a report is not available for this specific compound.

Elucidation of Molecular Conformation and Geometry in the Solid State

X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. For N,N'-di-(m-trifluoromethylphenyl)urea, this would reveal:

The planarity of the central urea moiety.

The rotational orientation (torsion angles) of the two m-trifluoromethylphenyl rings relative to the urea plane.

Any distortions from idealized geometries caused by steric hindrance or crystal packing forces.

This data would be presented in tables to allow for a detailed discussion of the molecule's solid-state conformation.

Characterization of Intramolecular Interactions (e.g., C-H⋯O Hydrogen Bonds)

The determined crystal structure would allow for the identification and characterization of weak intramolecular interactions that stabilize the molecular conformation. Of particular interest would be potential C-H⋯O hydrogen bonds, where a hydrogen atom from one of the aromatic rings interacts with the carbonyl oxygen atom. The geometry of such interactions (donor-acceptor distance and angle) would be precisely calculated from the crystallographic data.

Analysis of Supramolecular Assembly and Packing Motifs in Crystalline Phases

Without the foundational crystal structure data, a detailed analysis of these supramolecular architectures remains speculative.

Computational and Theoretical Chemistry Investigations of N,n Di M Trifluoromethylphenyl Urea Systems

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. For N,N'-Di-(m-trifluoromethylphenyl)urea, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms. mdpi.com

Geometry optimization calculations seek the lowest energy structure, providing key data on bond lengths, bond angles, and dihedral angles. In diaryl ureas, the central urea (B33335) moiety (N-C(O)-N) tends towards planarity to maximize delocalization. However, the bulky trifluoromethylphenyl groups can rotate around the C-N single bonds, leading to various possible conformations. researchgate.net

Conformational analysis of substituted ureas reveals that different isomers (e.g., cis/trans arrangements of the phenyl rings relative to the carbonyl group) can exist. researchgate.net For N,N'-Di-(m-trifluoromethylphenyl)urea, DFT studies can map the potential energy surface by systematically rotating the C-N bonds. This helps identify the global minimum energy conformer and the energy barriers between different rotational isomers. The substitution pattern on the aromatic rings plays a significant role in determining the lowest energy conformation. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Diaryl Urea System (DFT/B3LYP) Note: This table presents typical bond lengths and angles for a diaryl urea scaffold based on computational studies of related molecules. Actual values for N,N'-Di-(m-trifluoromethylphenyl)urea would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N | ~1.37 Å |

| Bond Length | N-C (aryl) | ~1.42 Å |

| Bond Angle | N-C-N | ~118° |

| Bond Angle | O=C-N | ~121° |

| Dihedral Angle | C-N-C-C (aryl) | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

For N,N'-Di-(m-trifluoromethylphenyl)urea, the HOMO is typically localized on the electron-rich urea linkage and the phenyl rings, while the LUMO is often distributed over the electron-deficient trifluoromethylphenyl moieties. mdpi.com The electron-withdrawing nature of the trifluoromethyl (CF3) groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted diphenylurea.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov The HOMO-LUMO gap can also be used to calculate global reactivity descriptors. nih.gov

Table 2: Typical FMO Data from DFT Calculations for Aromatic Urea/Amide Systems Note: These values are illustrative and based on findings for structurally similar compounds. mdpi.com

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

In an MEP map of N,N'-Di-(m-trifluoromethylphenyl)urea, distinct regions of charge can be identified:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is typically located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is found on the N-H protons of the urea group, highlighting their acidity and ability to act as hydrogen-bond donors. rsc.orgresearchgate.net

Neutral Potential (Green): These regions, often the carbon backbone of the phenyl rings, have a relatively neutral potential.

The strongly electronegative fluorine atoms of the CF3 groups create localized positive potential on the adjacent carbon atoms of the phenyl rings, influencing the molecule's interaction with other species. mdpi.com

Quantum Chemical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data.

IR Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of infrared absorptions. For N,N'-Di-(m-trifluoromethylphenyl)urea, key predicted vibrations would include the N-H stretching frequency (typically around 3300-3400 cm⁻¹), the C=O (amide I) stretching frequency (around 1650-1700 cm⁻¹), and characteristic C-F stretching modes from the trifluoromethyl groups. Comparing calculated spectra with experimental FT-IR data helps confirm the molecular structure and identify different conformers. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net Theoretical predictions for N,N'-Di-(m-trifluoromethylphenyl)urea would show distinct signals for the N-H protons, the aromatic protons, and the carbons in the phenyl rings and the central carbonyl group. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra to validate the structure. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Landscapes and Solution Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with a solvent. researchgate.net

For N,N'-Di-(m-trifluoromethylphenyl)urea, MD simulations can reveal:

Conformational Dynamics: How the molecule transitions between different rotational isomers in solution. This includes the rotation of the trifluoromethylphenyl groups and potential fluctuations in the planarity of the urea core.

Solvation Structure: How solvent molecules (e.g., water, DMSO) arrange themselves around the solute molecule. MD can map the hydration shells and identify specific interactions, such as hydrogen bonding between the urea's N-H groups and solvent molecules.

Dimerization and Aggregation: MD simulations can be used to study the stability of dimers and larger aggregates of the urea molecules in solution, which are often held together by intermolecular hydrogen bonds. researchgate.net

Theoretical Mechanistic Studies of Chemical Reactions Involving Trifluoromethylphenyl Ureas

Urea derivatives, particularly those with electron-withdrawing groups like trifluoromethylphenyl, are widely used as hydrogen-bond-donating organocatalysts. rsc.orgresearchgate.net Theoretical studies are instrumental in elucidating the mechanisms of these catalyzed reactions.

By modeling the entire reaction pathway, computational chemists can:

Identify Transition States: Locate the highest energy point along the reaction coordinate, known as the transition state structure.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed, which relates directly to the reaction rate.

Analyze Non-Covalent Interactions: Use tools like Natural Bond Orbital (NBO) analysis to study the key interactions, such as the double hydrogen bonds between the urea catalyst and the substrate, that are responsible for activation and stabilization. mdpi.com

For a reaction catalyzed by N,N'-Di-(m-trifluoromethylphenyl)urea, DFT calculations could model how the urea's N-H groups bind to an electrophilic substrate (e.g., an aldehyde or imine), making it more susceptible to attack by a nucleophile. These studies provide a detailed understanding of the catalyst's role in lowering the reaction's activation energy. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions of N,n Di M Trifluoromethylphenyl Urea Derivatives

Characterization of Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···O)

The urea (B33335) group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). In the solid state, diaryl ureas typically form robust one-dimensional hydrogen-bonded chains or tapes. The primary interaction is the N-H···O hydrogen bond, where the N-H of one urea molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This often results in a characteristic bifurcated hydrogen bond, creating a tape-like structure.

The electron-withdrawing nature of the trifluoromethyl groups on the phenyl rings is expected to increase the acidity of the N-H protons, thereby strengthening these hydrogen bonds. This enhanced hydrogen bond acidity can lead to more stable and well-ordered supramolecular assemblies.

Table 1: Illustrative Hydrogen Bond Geometries in a Related Urea Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.86 | 2.11 | 2.96 | 171 |

| C-H···O | 0.93 | 2.35 | 2.89 | 116 |

Note: Data is illustrative and based on a related compound, as specific crystallographic data for N,N'-di-(m-trifluoromethylphenyl)urea is not available in the reviewed literature.

Investigation of π-π Stacking Interactions and Aromatic Stacking Phenomena

The trifluoromethyl substituents can influence the nature of these π-π stacking interactions. The electron-withdrawing CF3 groups can create a quadrupole moment on the phenyl ring, potentially favoring specific stacking geometries, such as parallel-displaced or edge-to-face arrangements, over a simple face-to-face stacking. While detailed studies on the specific stacking phenomena of N,N'-di-(m-trifluoromethylphenyl)urea are not available, research on similar fluorinated aromatic compounds has shown that such substitutions can reinforce π-π stacking interactions.

Anion Recognition and Binding Properties

The urea moiety is a well-established and highly effective functional group for the recognition and binding of anions. The two N-H groups can act in concert to form a "chelate" hydrogen bond with an anion, leading to strong and often selective binding. The electron-withdrawing trifluoromethyl groups in N,N'-di-(m-trifluoromethylphenyl)urea are expected to enhance its anion binding capabilities significantly. By increasing the acidity of the N-H protons, the CF3 groups make the urea a more potent hydrogen bond donor, thereby increasing the strength of the interaction with anions.

Bis-urea receptors show a particular affinity for oxoanions such as acetate (B1210297) and dihydrogen phosphate, where the geometry of the anion is complementary to the arrangement of the N-H donors. The binding event can be monitored by techniques such as ¹H NMR spectroscopy, where the downfield shift of the N-H proton signals upon addition of an anion is indicative of hydrogen bond formation.

Table 2: Illustrative Anion Binding Constants for a Biphenyl-bis-urea Receptor in DMSO

| Anion | Association Constant (Kₐ, M⁻¹) |

| Acetate (CH₃COO⁻) | 1.2 x 10⁴ |

| Dihydrogen Phosphate (H₂PO₄⁻) | 2.8 x 10³ |

| Chloride (Cl⁻) | < 10 |

| Bromide (Br⁻) | < 10 |

Note: This data is for a related biphenyl-bis-urea receptor and is provided for illustrative purposes to demonstrate the typical anion affinity of such compounds. Specific binding constants for N,N'-di-(m-trifluoromethylphenyl)urea are not available in the reviewed literature.

The strong and directional nature of the hydrogen bonds from the urea cleft to the anion is the primary driving force for this recognition process. The selectivity for certain anions is determined by a combination of factors including the basicity, size, and geometry of the anion, as well as the preorganization of the receptor.

Reactivity Profiles and Catalytic Applications of N,n Di M Trifluoromethylphenyl Urea Analogues

Organocatalytic Activity of Trifluoromethylphenyl Urea (B33335) Derivatives

Derivatives of trifluoromethylphenyl urea have emerged as highly effective organocatalysts, primarily functioning as hydrogen-bond donors. rsc.org The presence of strongly electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl rings significantly increases the acidity of the N-H protons. rsc.org This enhanced acidity makes these ureas potent hydrogen-bond donors, capable of activating a wide range of substrates in organic reactions. rsc.orgrsc.org Unlike their less acidic thiourea (B124793) counterparts, which have been more extensively studied, ureas were initially considered less effective due to their tendency to self-aggregate. mdpi.com However, recent studies have demonstrated their high activity, particularly when reaction conditions mitigate self-association. rsc.orgmdpi.com

Substrate Activation through Explicit Double Hydrogen Bonding

The primary mechanism of action for N,N'-di-(m-trifluoromethylphenyl)urea and its analogues in organocatalysis is the activation of electrophilic substrates through the formation of explicit double hydrogen bonds. rsc.orgrsc.org The two N-H protons of the urea moiety can simultaneously coordinate to a Lewis basic site on a substrate molecule, such as the oxygen atom of a carbonyl group or the nitrogen atom of an imine. nih.gov

This dual hydrogen-bonding interaction effectively polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This mode of activation is analogous to the function of Lewis acids but operates under milder, non-metallic conditions. rsc.org The geometric arrangement of the N-H bonds in the urea scaffold is crucial for this bidentate interaction, allowing for a well-defined, organized pre-activation of the substrate within a supramolecular complex.

Enantioselective Catalysis and Transition State Stabilization

Beyond substrate activation, these urea derivatives are pivotal in stabilizing charged intermediates and transition states during a reaction. By donating hydrogen bonds, the catalyst can effectively delocalize developing negative charges, such as on an oxyanion intermediate formed during a nucleophilic addition to a carbonyl group, thereby lowering the activation energy of the reaction. rsc.orgresearchgate.net

This stabilizing effect is particularly powerful in the realm of asymmetric synthesis. When the trifluoromethylphenyl urea motif is incorporated into a chiral scaffold, it creates a well-defined chiral pocket. nih.gov Within this environment, the catalyst not only activates the substrate but also directs the approach of the nucleophile, leading to high levels of enantioselectivity. The rigid assembly formed in the transition state between the chiral catalyst, the substrate, and the nucleophile is stabilized by a network of non-covalent interactions, including the crucial double hydrogen bond. mdpi.comnih.gov This precise control over the transition state geometry is responsible for the formation of one enantiomer in preference to the other.

For instance, cinchona alkaloid-derived ureas bearing the 3,5-bis(trifluoromethyl)phenyl moiety have been successfully employed in enantioselective reactions, demonstrating impressive yields and stereocontrol.

| Catalyst Type | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Quinidine-derived Urea | Hydrocyanation | N-Benzylidene-4-methylaniline | 95 | 98 |

| Cinchona-based Urea | aza-Henry Reaction | N-Boc-trifluoromethyl ketimine | >95 | 96 |

| Amido-Thiourea | Imine Hydrocyanation | N-Diphenylphosphinoyl imine | 98 | 98 |

This table presents illustrative data from studies on related chiral trifluoromethylphenyl (thio)urea catalysts to demonstrate their general effectiveness in asymmetric synthesis. nih.govnih.gov

Coordination Chemistry with Transition Metal Centers

While renowned for their role in organocatalysis, N,N'-diarylureas, including trifluoromethylphenyl derivatives, also exhibit significant potential in coordination chemistry. nih.gov These molecules can act as ligands, binding to transition metal centers to form coordination complexes. libretexts.org The interaction typically involves the donation of electron pairs from the urea's oxygen or nitrogen atoms to the metal ion, which acts as a Lewis acid. tcd.ietamu.edu

Under basic conditions or in the presence of a suitable metal precursor, the urea can be deprotonated at one of the nitrogen atoms to form a ureate anion. This anionic species is a potent ligand. nih.gov Computational and experimental studies on N-arylureas in palladium catalysis suggest that they act as monodentate N-bound ureate ligands. nih.gov This mode of coordination, binding through a single, deprotonated nitrogen atom, is a key feature of their role in metal-catalyzed transformations. The properties of the resulting metal complex, such as its geometry (e.g., tetrahedral, square planar, octahedral), stability, and reactivity, are dictated by the nature of the metal, its oxidation state, and the electronic properties of the urea ligand. libretexts.orgtamu.edu

Ligand Design and Application in Metal-Catalyzed Organic Transformations

The structural and electronic properties of N,N'-di-(m-trifluoromethylphenyl)urea make it a compelling platform for ligand design in transition metal catalysis. nih.gov The electron-withdrawing CF₃ groups enhance the acidity of the N-H protons, facilitating the deprotonation required to form the active ureate ligand. Furthermore, these groups modulate the electronic properties of the resulting metal complex, influencing its catalytic activity. nih.gov

A significant advantage of N-arylureas as ligands is their sterically undemanding profile. nih.gov In palladium catalysis, these compact ligands have been shown to outperform bulky, electron-rich phosphine (B1218219) ligands, which are traditionally dominant in the field. nih.govrsc.org This difference is particularly advantageous in reactions where key intermediates are sterically crowded.

For example, N-arylureas have been successfully employed as pro-ligands in the Pd-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. In this transformation, the urea-based ligand system enabled the coupling of diverse and sterically demanding substrates that were not tolerated by conventional phosphine-based catalysts. nih.gov This demonstrates that designing ligands based on the urea scaffold can open new avenues of reactivity and expand the scope of metal-catalyzed organic transformations. mdpi.com

Redox Chemistry and Electrochemical Properties

N,N'-diarylureas possess distinct redox and electrochemical properties that enable novel, transition-metal-free transformations. nih.gov These compounds can undergo single-electron reduction to form a radical anion. The electrochemical behavior of diaryl ureas has been investigated using techniques like cyclic voltammetry, which helps determine their reduction potentials and the energies of their frontier molecular orbitals (HOMO and LUMO). researchgate.netbeilstein-journals.org

A notable application of this redox chemistry is the electrochemical synthesis of biaryls from aniline (B41778) derivatives via a temporary urea linkage. nih.gov In this process, two different aniline derivatives are first coupled to form an unsymmetrical N,N'-diarylurea. This intermediate is then subjected to electrochemical reduction. The addition of a single electron to the urea derivative triggers a cascade of events. The specific conformation of the diaryl urea, which pre-organizes the two aryl rings in proximity, facilitates an intramolecular C-C bond formation upon reduction. nih.govresearchgate.net This is followed by the extrusion of the urea backbone, yielding the final biaryl product. This electrochemical strategy represents a sustainable alternative to traditional metal-catalyzed cross-coupling reactions, avoiding the use of costly and potentially toxic metal catalysts. nih.gov

| Compound | Onset Oxidation (V vs. Fc/Fc⁺) | Onset Reduction (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| Diaryl Tetrahydroacridine | 1.50 | -1.36 | -5.78 | -2.92 | 2.86 |

| N,N'-diaryl urea (generic) | Not Reported | ~ -2.4 (Cathodic Peak) | Not Reported | Not Reported | Not Reported |

Data for a related diaryl system is provided for illustrative purposes of electrochemical characterization. beilstein-journals.org The cathodic peak potential for a representative N,N'-diaryl urea is noted from cyclic voltammetry studies. researchgate.net

Advanced Structure Reactivity and Structure Property Relationships in Trifluoromethylphenyl Urea Derivatives

Systematic Studies on the Influence of Substituent Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of N,N-Di-(m-trifluoromethylphenyl)urea is significantly governed by the electronic and steric properties of the m-trifluoromethylphenyl substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect has a profound impact on the urea (B33335) moiety.

The electron-withdrawing nature of the two -CF3 groups decreases the electron density on the nitrogen atoms and, by extension, the carbonyl carbon of the urea backbone. This reduction in electron density strengthens the carbon-nitrogen (C-N) bonds within the urea structure. A key indicator of this bond strength is the enthalpy of dissociation. Studies on the thermal decomposition of N,N'-Di-(m-trifluoromethylphenyl)urea show that a significant amount of energy is required to cleave these bonds. vulcanchem.com The solid-phase dissociation enthalpy, which represents the energy needed to break the urea C-N bonds, has been determined for this compound. vulcanchem.com This value reflects the stability endowed by the electron-withdrawing substituents. vulcanchem.com

Table 7.1.1: Thermochemical Data for N,N'-Di-(m-trifluoromethylphenyl)urea

| Parameter | Value | Significance |

|---|---|---|

| Formula | C15H10F6N2O | Represents the elemental composition of the molecule. nist.gov |

| Molecular Weight | 348.2431 g/mol | The mass of one mole of the compound. nist.gov |

| Solid-Phase Dissociation Enthalpy (ΔrH°) | 195.2 ± 6.1 kJ/mol | Energy required for the dissociation into m-trifluoromethylphenyl isocyanate and m-trifluoromethylaniline, indicating C-N bond strength. vulcanchem.comnist.gov |

Investigation of Stereochemical Principles and Conformational Control on Molecular Behavior

Stereochemistry, the three-dimensional arrangement of atoms, is crucial to a molecule's behavior. For this compound, the key aspects of its stereochemistry are the conformations adopted around the C-N bonds of the urea linkage. Due to the partial double-bond character of these C-N bonds, rotation is restricted, leading to distinct planar conformers.

For N,N'-diaryl ureas, three primary conformations are possible: trans,trans, trans,cis, and cis,cis, referring to the orientation of the aryl groups relative to the carbonyl group. nih.gov In solution and the solid state, N,N'-diphenylurea, a closely related analogue, is generally characterized by a trans,trans conformation. nih.gov This preference is attributed to minimizing steric hindrance between the bulky phenyl groups. The introduction of the trifluoromethyl groups in this compound is expected to reinforce this preference for the trans,trans conformation to maximize the distance between the large substituents.

Conformational isomers, or conformers, represent different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. ucsd.edu In substituted ureas, the energy landscape features valleys corresponding to stable staggered conformations and peaks for unstable eclipsed conformations. ucsd.edu The trans,trans arrangement in this compound represents the lowest energy valley, minimizing the steric strain that would arise in cis conformations where the bulky m-trifluoromethylphenyl groups would be forced into closer proximity. ucsd.edu This conformational control dictates how the molecule presents its functional groups for intermolecular interactions.

Table 7.2.1: Conformational Preferences in Diaryl Ureas

| Conformation | Relative Orientation of Aryl Groups to C=O | Steric Hindrance | Observed Predominance in N,N'-Diphenylurea |

|---|---|---|---|

| trans,trans | Both aryl groups are on opposite sides of the C=O bond. | Minimal | Predominant form in solution and solid state. nih.gov |

| trans,cis | Aryl groups are on opposite and same sides of the C=O bond. | Intermediate | Less favored. |

| cis,cis | Both aryl groups are on the same side of the C=O bond. | Maximum | Highly unfavored. |

Rational Modulation of Intermolecular Interactions through Directed Structural Variations

The specific arrangement of atoms in this compound, particularly the urea protons (N-H), the carbonyl oxygen (C=O), the aromatic rings, and the trifluoromethyl groups, allows for a variety of non-covalent intermolecular interactions. These interactions are fundamental to the compound's solid-state structure and its properties.

Directed structural variations in related trifluoromethylphenyl urea derivatives have provided insight into the modulation of these interactions. The primary intermolecular interaction for ureas is hydrogen bonding, where the N-H group acts as a hydrogen bond donor and the C=O group acts as an acceptor. In the crystal structure of a related compound, N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, intermolecular N-H⋯O hydrogen bonds are crucial for stabilizing the molecular packing. nih.govnih.gov

Beyond conventional hydrogen bonds, the presence of the trifluoromethylphenyl rings introduces other significant interactions. Weak C-H⋯F hydrogen bonds and π-π stacking interactions are observed in the crystal structures of similar urea derivatives containing trifluoromethyl-chromenyl moieties. tandfonline.com The trifluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weak C-H···F interactions. researchgate.net Furthermore, the electron-deficient character of the trifluoromethyl-substituted phenyl rings can facilitate π-π stacking interactions with other aromatic systems. The urea functionality itself can engage in favorable stacking interactions with aromatic rings. nih.gov These varied interactions collectively govern the crystal packing and physical properties of the solid material.

Table 7.3.1: Intermolecular Interactions in Trifluoromethylphenyl Urea Derivatives

| Interaction Type | Description | Structural Origin | Observed in Related Compounds |

|---|---|---|---|

| N-H⋯O Hydrogen Bond | Strong interaction between the urea N-H proton and the carbonyl oxygen of a neighboring molecule. | Urea moiety | Yes. nih.govnih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Trifluoromethylphenyl rings | Yes. nih.govtandfonline.com |

| C-H⋯F Hydrogen Bond | Weak hydrogen bond between an aromatic C-H and a fluorine atom from a -CF3 group. | Aromatic C-H and -CF3 group | Yes. tandfonline.comresearchgate.net |

| C-H⋯O Hydrogen Bond | Weak interaction between an aromatic C-H and the carbonyl oxygen. | Aromatic C-H and Urea C=O | Yes. nih.govnih.govresearchgate.net |

Emerging Research Directions and Future Outlook for N,n Di M Trifluoromethylphenyl Urea Research

Integration with Advanced Materials Science

A comprehensive search for research detailing the incorporation of N,N-DI-(M-Trifluoromethylphenyl)urea into advanced materials like responsive polymers or soft matter has yielded no specific results. The exploration of how the trifluoromethylphenyl groups might influence the bulk properties of materials, such as creating stimuli-responsive systems or unique soft matter phases, is a field that appears to be nascent or is being conducted in proprietary research environments. The potential for this compound to act as a gelator, liquid crystal component, or a building block for functional polymers remains a theoretical consideration without published experimental evidence.

Exploration of Novel Chemical Transformations and Reaction

Similarly, the role of this compound in novel chemical transformations beyond its own synthesis is not documented in accessible scientific reports. While various synthetic routes for diaryl ureas exist, the subsequent use of this compound as a catalyst, ligand, or reactive intermediate in new chemical reactions has not been a focus of published research. The thermochemical data available from the National Institute of Standards and Technology (NIST) provides basic information on its decomposition but does not suggest broader applications in synthetic chemistry. nist.gov The table below summarizes the limited available data for this compound.

| Property | Value |

| Molecular Formula | C15H10F6N2O |

| Molecular Weight | 348.2431 g/mol |

| CAS Registry Number | 403-96-3 |

This data is sourced from the NIST Chemistry WebBook. nist.gov

Q & A

Q. What are the established synthetic routes for N,N-DI-(m-trifluoromethylphenyl)urea, and how can reaction conditions be optimized for purity and yield?

The synthesis typically involves reacting 3-(trifluoromethyl)aniline with dimethylcarbamoyl chloride under controlled conditions. Key optimization variables include solvent polarity (e.g., chloroform or acetonitrile), temperature (60–80°C), and stoichiometric ratios to minimize by-products like N-mono-substituted ureas . Purification via column chromatography or recrystallization in ethanol improves yield (>85%) and purity (>98%).

Q. What analytical methods are most effective for characterizing This compound and verifying its structural integrity?

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns and trifluoromethyl group integrity. For example, the aromatic protons adjacent to the trifluoromethyl group exhibit downfield shifts (~7.5–8.0 ppm) due to electron-withdrawing effects .

- Elemental Analysis : Validate empirical formulas (e.g., CHFNO) with <0.3% deviation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically observed above 200°C .

Q. How does this compound interact with biological systems, and what assays are used to study its herbicidal activity?

Its primary mode of action involves inhibition of photosystem II (PSII) in plants. Standard assays include:

- Chlorophyll Fluorescence Quenching : Quantify PSII inhibition via fluorometry.

- Soil Column Leaching Studies : Evaluate mobility and persistence in agricultural matrices .

Advanced Research Questions

Q. What strategies resolve contradictions in environmental degradation data for this compound across different soil types?

Conflicting degradation rates (e.g., half-life variability from 30–120 days) may arise from soil pH, organic matter content, or microbial activity. To address this:

- Conduct controlled microcosm studies with standardized soil parameters.

- Use isotopic labeling (e.g., -tagged urea) to track metabolite pathways .

- Apply multivariate regression to identify dominant degradation drivers .

Q. How can computational modeling predict the binding affinity of This compound to non-target proteins, and what are the limitations?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., human serum albumin). The trifluoromethyl group enhances hydrophobic binding but may introduce false positives due to force field inaccuracies.

- MD Simulations : Validate docking results with 100-ns trajectories to assess binding stability. Limitations include high computational costs and approximations in solvent models .

Q. What methodologies ensure rigor when studying structure-activity relationships (SAR) for This compound derivatives?

- Systematic Substituent Variation : Replace the trifluoromethyl group with halogens or electron-donating groups (e.g., -OCH) to isolate electronic effects.

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity while controlling for steric and electronic confounders .

Q. How can researchers manage and share spectral data for This compound to enhance reproducibility?

- FAIR Data Principles : Upload NMR, IR, and mass spectra to repositories like Chemotion or RADAR4Chem with metadata (e.g., solvent, temperature).

- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN for real-time collaboration and version control .

Methodological Challenges and Solutions

Q. What experimental designs mitigate interference from urea degradation products in environmental samples?

- SPE Cleanup : Use C18 cartridges to isolate the parent compound from metabolites like 3-(trifluoromethyl)aniline.

- HPLC-MS/MS with MRM : Employ multiple reaction monitoring (e.g., m/z 263 → 172) for selective quantification .

Q. How can researchers validate the accuracy of quantum mechanical calculations for This compound's electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.